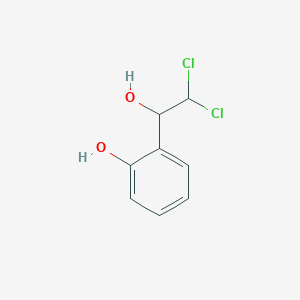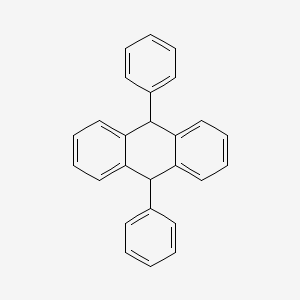
9,10-Diphenyl-9,10-dihydroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Diphenyl-9,10-dihydroanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C26H20. It is a derivative of anthracene, characterized by the presence of two phenyl groups attached to the 9 and 10 positions of the anthracene core. This compound is known for its applications in organic electronics and photophysical studies due to its unique structural and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Diphenyl-9,10-dihydroanthracene typically involves the reaction of anthracene with phenylmagnesium bromide (Grignard reagent) in the presence of a catalyst. The reaction proceeds as follows:
- Anthracene is dissolved in anhydrous ether.
- Phenylmagnesium bromide is added dropwise to the solution under an inert atmosphere.
- The mixture is stirred at room temperature for several hours.
- The reaction mixture is then quenched with water and extracted with an organic solvent.
- The organic layer is dried, and the solvent is evaporated to yield the crude product.
- The crude product is purified by column chromatography to obtain pure this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety and efficiency. This includes using larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 9,10-diphenylanthracene. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 9,10-dihydro-9,10-diphenylanthracene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 9,10-Diphenylanthracene.
Reduction: 9,10-Dihydro-9,10-diphenylanthracene.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
9,10-Diphenyl-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: It is used as a model compound in photophysical studies to understand the behavior of polycyclic aromatic hydrocarbons.
Biology: Its derivatives are explored for potential use in biological imaging due to their fluorescent properties.
Medicine: Research is ongoing to investigate its potential as a photosensitizer in photodynamic therapy.
Industry: It is utilized in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices
Mécanisme D'action
The mechanism of action of 9,10-Diphenyl-9,10-dihydroanthracene primarily involves its ability to participate in photophysical processes. Upon excitation by light, the compound can undergo intersystem crossing to form a triplet state, which can then transfer energy to other molecules. This property makes it useful in applications such as chemiluminescence and OLEDs. The molecular targets and pathways involved include interactions with other aromatic compounds and energy transfer processes .
Comparaison Avec Des Composés Similaires
9,10-Diphenylanthracene: Similar in structure but lacks the hydrogen atoms at the 9 and 10 positions.
9,10-Dihydroanthracene: Lacks the phenyl groups at the 9 and 10 positions.
Anthracene: The parent compound without any substitutions.
Uniqueness: 9,10-Diphenyl-9,10-dihydroanthracene is unique due to the presence of both phenyl groups and hydrogen atoms at the 9 and 10 positions, which impart distinct photophysical properties. This makes it particularly valuable in studies related to fluorescence and energy transfer .
Propriétés
Numéro CAS |
803-58-7 |
|---|---|
Formule moléculaire |
C26H20 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
9,10-diphenyl-9,10-dihydroanthracene |
InChI |
InChI=1S/C26H20/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18,25-26H |
Clé InChI |
LPEKXGHZXXJFSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(C4=CC=CC=C24)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide](/img/structure/B14758786.png)
![Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane](/img/structure/B14758791.png)
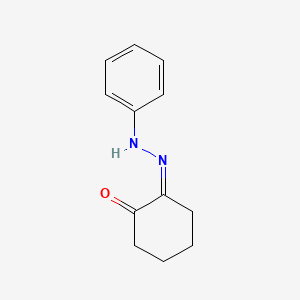
![4-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14758821.png)
![[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14758829.png)
![Benzo[c][2,7]naphthyridine](/img/structure/B14758833.png)
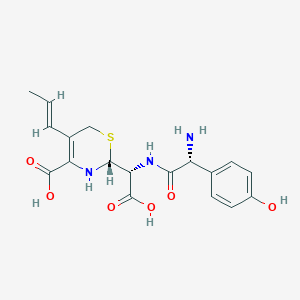
![(2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14758846.png)
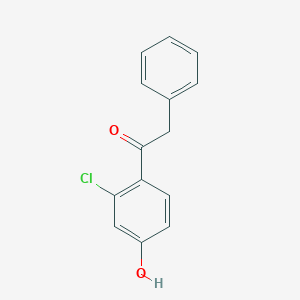
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile](/img/structure/B14758854.png)
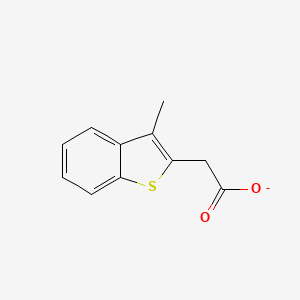
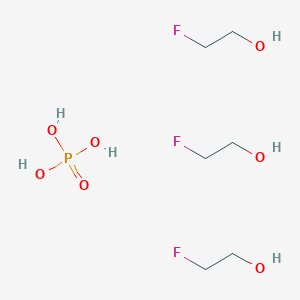
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B14758864.png)
